molecular formula C19H25NO B4995790 1-[5-(1-naphthyloxy)pentyl]pyrrolidine

1-[5-(1-naphthyloxy)pentyl]pyrrolidine

Cat. No. B4995790
M. Wt: 283.4 g/mol
InChI Key: ZONJQABKWAGZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(1-naphthyloxy)pentyl]pyrrolidine, also known as NPP, is a synthetic compound that belongs to the class of designer drugs known as synthetic cannabinoids. It is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and are responsible for the psychoactive effects of cannabis. NPP has been used in scientific research to investigate the mechanism of action of cannabinoids and to explore their potential therapeutic applications.

Mechanism of Action

1-[5-(1-naphthyloxy)pentyl]pyrrolidine binds to the CB1 receptor in the brain, which activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic psychoactive effects of cannabis, such as euphoria, relaxation, and altered perception. This compound has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the activation of the CB1 receptor, the release of neurotransmitters such as dopamine and serotonin, and the modulation of various physiological processes such as pain perception, appetite, and memory. This compound has also been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[5-(1-naphthyloxy)pentyl]pyrrolidine in lab experiments is that it is a potent and selective agonist of the CB1 receptor, which allows researchers to study the effects of cannabinoids on this receptor in a controlled and precise manner. However, one limitation of using this compound is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in cannabis. Additionally, this compound may have different effects on different physiological processes than natural cannabinoids, which may limit its usefulness in certain types of research.

Future Directions

There are many future directions for research involving 1-[5-(1-naphthyloxy)pentyl]pyrrolidine, including the development of new synthetic cannabinoids with different chemical structures and pharmacological profiles. Additionally, research could focus on the potential therapeutic applications of this compound and other synthetic cannabinoids, such as their use in the treatment of pain, inflammation, and other medical conditions. Finally, further research could explore the potential risks and side effects of synthetic cannabinoids, as well as their potential for abuse and addiction.

Synthesis Methods

1-[5-(1-naphthyloxy)pentyl]pyrrolidine can be synthesized using a variety of methods, including the reaction of 1-naphthol with 1-bromopentane to form 1-(1-naphthyloxy)pentane, which is then reacted with pyrrolidine to form this compound. Other methods involve the use of different starting materials and reagents, such as 1-naphthylamine and 1-chloropentane.

Scientific Research Applications

1-[5-(1-naphthyloxy)pentyl]pyrrolidine has been used in scientific research to investigate the mechanism of action of cannabinoids, particularly their effects on the cannabinoid receptors in the brain. Studies have shown that this compound is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. This compound has also been used to study the effects of cannabinoids on various physiological processes, such as pain perception, appetite, and memory.

properties

IUPAC Name

1-(5-naphthalen-1-yloxypentyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1(4-13-20-14-5-6-15-20)7-16-21-19-12-8-10-17-9-2-3-11-18(17)19/h2-3,8-12H,1,4-7,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONJQABKWAGZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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